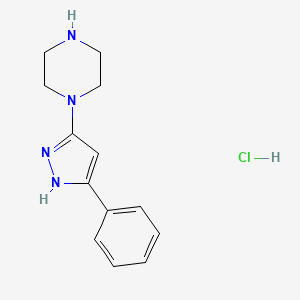

1-(5-phenyl-1H-pyrazol-3-yl)piperazine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(5-phenyl-1H-pyrazol-3-yl)piperazine” is a chemical compound that is used as an intermediate in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These are selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .

Synthesis Analysis

The synthesis of this compound involves a process for the preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine . The process includes the reaction of 1-acetoacetyl-4-tert-butoxycarbonylpiperazine with phenylhydrazine in the presence of methanesulfonic acid, followed by cyclization with phosphous oxy chloride in pyridine .Molecular Structure Analysis

The molecular formula of “1-(5-phenyl-1H-pyrazol-3-yl)piperazine” is C14H18N4 . The molecular weight is 242.32 g/mol . The InChI string representation of the molecule isInChI=1S/C14H18N4/c1-12-11-14 (17-9-7-15-8-10-17)18 (16-12)13-5-3-2-4-6-13/h2-6,11,15H,7-10H2,1H3 . Chemical Reactions Analysis

The compound is used as an intermediate in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These are selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .Physical And Chemical Properties Analysis

The compound has a molecular weight of 242.32 g/mol . It has a topological polar surface area of 33.1 Ų . The compound has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 242.153146591 g/mol .Aplicaciones Científicas De Investigación

1-(5-phenyl-1H-pyrazol-3-yl)piperazine hydrochloride has been used in a variety of scientific research applications, including drug synthesis, organic synthesis, and materials science. In drug synthesis, this compound has been used as a key intermediate in the synthesis of several important drugs, such as anticonvulsants and antipsychotics. In organic synthesis, this compound has been used as a catalyst in the synthesis of a variety of organic compounds, including heterocycles and polymers. In materials science, this compound has been used as a reagent in the synthesis of various polymers, such as polyamides and polycarbonates.

Mecanismo De Acción

Target of Action

Similar compounds have been used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These are known to be selective and orally active dipeptidylpeptidase 4 inhibitors , which play a crucial role in glucose metabolism and are therefore used as antidiabetic agents .

Mode of Action

Based on its similarity to other compounds, it may interact with its targets (such as dipeptidylpeptidase 4) to inhibit their activity . This inhibition could lead to an increase in the levels of incretin hormones, enhancing the secretion of insulin, inhibiting the release of glucagon, and ultimately lowering blood glucose levels .

Biochemical Pathways

The compound likely affects the incretin hormone pathway, given its potential role as a dipeptidylpeptidase 4 inhibitor . Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are involved in glucose homeostasis . By inhibiting dipeptidylpeptidase 4, the compound could prevent the degradation of these hormones, enhancing their insulinotropic effects .

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may be well-absorbed in the body

Result of Action

Based on its potential role as a dipeptidylpeptidase 4 inhibitor , it may lead to an increase in the levels of incretin hormones, enhancing the secretion of insulin, inhibiting the release of glucagon, and ultimately lowering blood glucose levels .

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, its storage temperature is recommended to be at room temperature, in a dark place, and under an inert atmosphere This suggests that light, temperature, and the presence of reactive gases could potentially affect its stability and efficacy

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-(5-phenyl-1H-pyrazol-3-yl)piperazine hydrochloride has several advantages and limitations when used in lab experiments. One advantage is that it is relatively stable, making it suitable for use in a variety of laboratory conditions. It is also relatively non-toxic and has a low melting point, making it easy to work with. However, this compound is not very soluble in water, which can limit its use in some experiments.

Direcciones Futuras

There are numerous potential future directions for research involving 1-(5-phenyl-1H-pyrazol-3-yl)piperazine hydrochloride. One potential direction is to further explore its potential biochemical and physiological effects, including its potential to act as an acetylcholinesterase inhibitor. Another potential direction is to explore its potential applications in drug synthesis, organic synthesis, and materials science. Additionally, further research into the mechanism of action of this compound could be beneficial in order to better understand its effects. Finally, further research into the solubility of this compound in water could lead to new and improved methods of utilizing this compound in laboratory experiments.

Métodos De Síntesis

1-(5-phenyl-1H-pyrazol-3-yl)piperazine hydrochloride is synthesized through a two-step process. The first step involves the reaction of 5-phenyl-1H-pyrazol-3-yl chloride with piperazine to form the hydrochloride salt of this compound. The second step involves the reaction of piperazine with an alkali metal hydroxide, such as sodium hydroxide, to form the free base of this compound.

Propiedades

IUPAC Name |

1-(5-phenyl-1H-pyrazol-3-yl)piperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4.ClH/c1-2-4-11(5-3-1)12-10-13(16-15-12)17-8-6-14-7-9-17;/h1-5,10,14H,6-9H2,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COISUSAUIJJJJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NNC(=C2)C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B6460996.png)

![2-methyl-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6461007.png)

![1-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6461023.png)

![4-(aminomethyl)-1-[(3-chlorophenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6461031.png)

![4-(aminomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6461036.png)

![5-[(4-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]thiophene-2-carbonitrile](/img/structure/B6461049.png)

![1-{1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6461055.png)

![5-({4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)thiophene-2-carbonitrile](/img/structure/B6461066.png)

![2-methoxy-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one](/img/structure/B6461069.png)

![6-(cyclobutylmethyl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B6461072.png)

![1-(3-methoxyphenyl)-4-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}piperazine](/img/structure/B6461085.png)